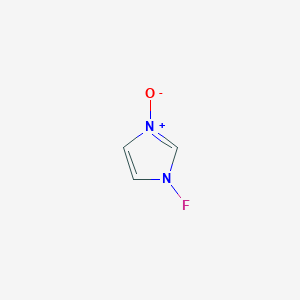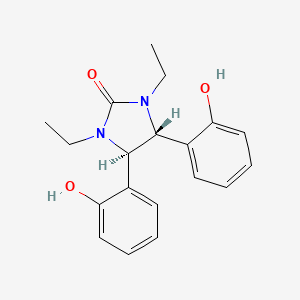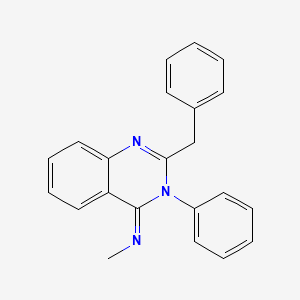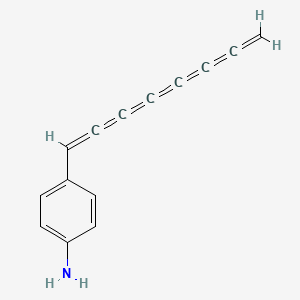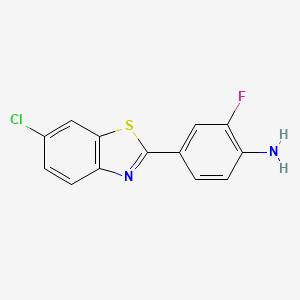
4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 2nd position on the benzothiazole ring, along with an aniline group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline group.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The benzothiazole core can interact with the active site of enzymes, inhibiting their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 1,3-benzothiazol-2-yl)-arylamides
- 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives
Uniqueness
4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiazole core and aniline group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
889062-87-7 |
|---|---|
Molekularformel |
C13H8ClFN2S |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline |
InChI |
InChI=1S/C13H8ClFN2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-10(16)9(15)5-7/h1-6H,16H2 |
InChI-Schlüssel |
WDHOPXCHRDCMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


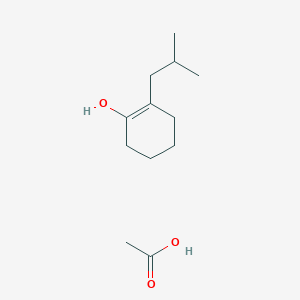
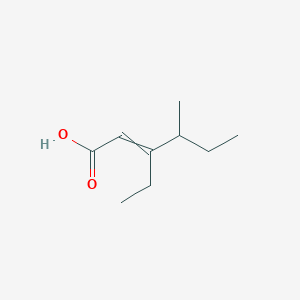
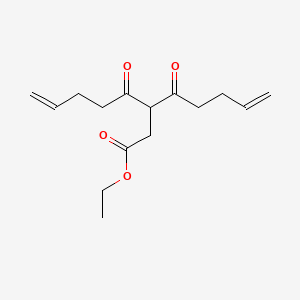
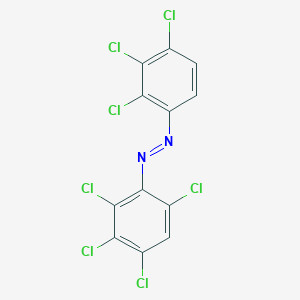
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
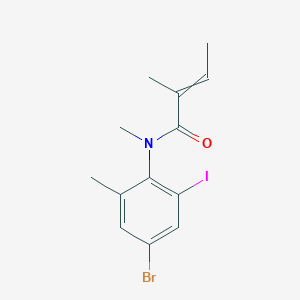
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
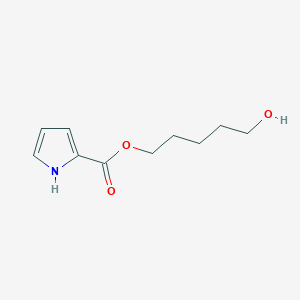
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
